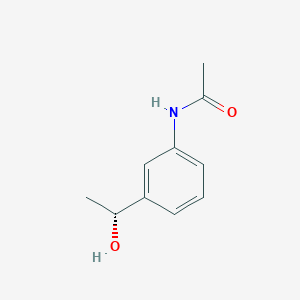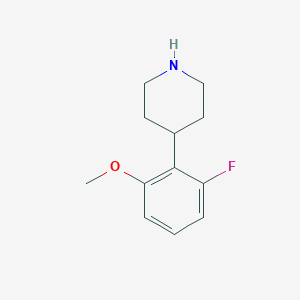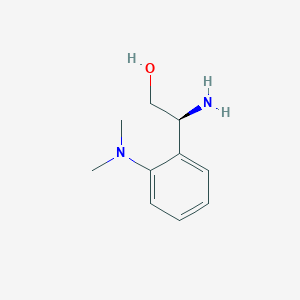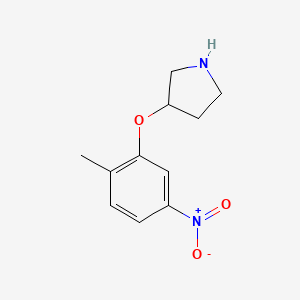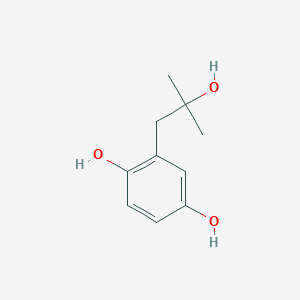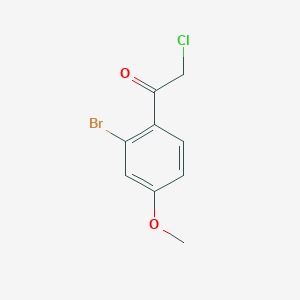
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one is a chemical compound known for its unique structure and properties It is an organic compound that contains bromine, chlorine, and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours, yielding the desired product with an 87% yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination, and various reducing agents for reduction reactions. .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific enzymes make it a candidate for drug development and therapeutic applications.
Industry: The compound’s reactivity and functional groups make it useful in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one exerts its effects involves the covalent modification of target proteins. It acts as a protein tyrosine phosphatase inhibitor by covalently binding to the active site cysteine residue of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be compared with other similar compounds such as:
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the chlorine atom.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of a methoxy group.
2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a methoxy group.
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
1-(2-bromo-4-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
VOVGFQTWSMCDDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




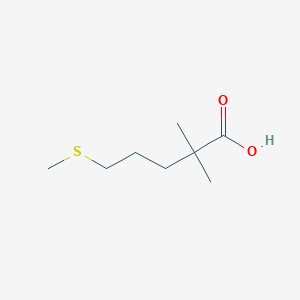
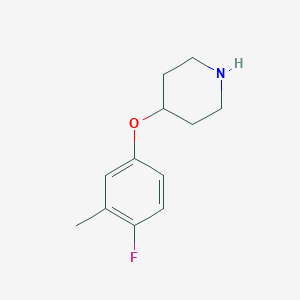
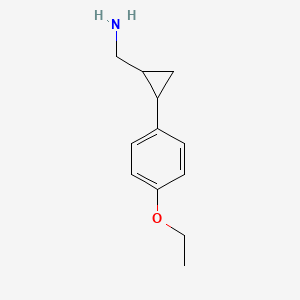
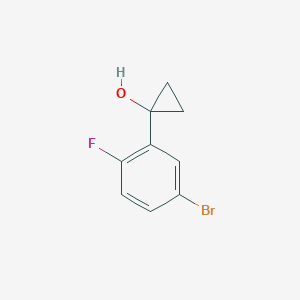
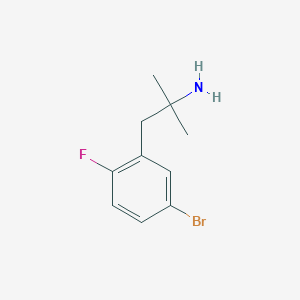
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
